2-[4-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]phenyl]benzoic acid
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Overview
Description
2-[4-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]phenyl]benzoic acid is a complex organic compound characterized by the presence of a fluorenylmethoxycarbonyl (Fmoc) group. This compound is often used in peptide synthesis due to its ability to protect amino groups during chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]phenyl]benzoic acid typically involves multiple steps. One common method includes the reaction of 9H-fluorene with methoxycarbonyl chloride to form the Fmoc group. This intermediate is then reacted with 4-aminomethylbenzoic acid under controlled conditions to yield the final product. The reaction conditions often involve the use of organic solvents such as dichloromethane and catalysts like triethylamine to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and purity. The process may include steps such as crystallization and purification using techniques like column chromatography to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
2-[4-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]phenyl]benzoic acid undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the Fmoc group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
2-[4-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]phenyl]benzoic acid has several applications in scientific research:
Chemistry: Used as a protecting group in peptide synthesis to prevent unwanted reactions at the amino group.
Biology: Employed in the synthesis of biologically active peptides and proteins.
Medicine: Utilized in the development of peptide-based drugs and therapeutic agents.
Industry: Applied in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[4-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]phenyl]benzoic acid involves the protection of amino groups during chemical reactions. The Fmoc group is stable under basic conditions but can be removed under acidic conditions, allowing for selective deprotection and further functionalization of the molecule. This selective protection and deprotection mechanism is crucial in the stepwise synthesis of complex peptides and proteins.
Comparison with Similar Compounds
Similar Compounds
- ®-2-(9H-Fluoren-9-ylmethoxycarbonylamino)-4-(4-fluoro-phenyl)-butyric acid
- (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-methoxybutanoic acid
Uniqueness
2-[4-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]phenyl]benzoic acid is unique due to its specific structure, which provides a balance between stability and reactivity. This makes it particularly useful in peptide synthesis, where selective protection and deprotection of amino groups are essential.
Properties
IUPAC Name |
2-[4-[(9H-fluoren-9-ylmethoxycarbonylamino)methyl]phenyl]benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H23NO4/c31-28(32)26-12-6-1-7-21(26)20-15-13-19(14-16-20)17-30-29(33)34-18-27-24-10-4-2-8-22(24)23-9-3-5-11-25(23)27/h1-16,27H,17-18H2,(H,30,33)(H,31,32) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JBOOVNABXMMWTC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCC4=CC=C(C=C4)C5=CC=CC=C5C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H23NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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